[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]quinoxalin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-9-8-5-11-13-14(8)7-4-2-1-3-6(7)12-9/h1-5H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHBEONWXFMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CN=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548167 | |
| Record name | [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111339-69-6 | |
| Record name | [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Quinoxalin 4 Amine and Its Core Scaffold
Historical Evolution of Synthetic Routes to thenih.govnih.govbohrium.comTriazolo[1,5-a]quinoxaline System
The foundational methods for the synthesis of the nih.govnih.govbohrium.comtriazolo[1,5-a]quinoxaline scaffold were primarily based on cyclization and multi-step strategies. These early methods, while effective in providing access to the core structure, often faced limitations such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.
Early Cyclization Approaches
Initial syntheses of the nih.govnih.govbohrium.comtriazolo[1,5-a]quinoxalin-4(5H)-one core involved the cyclization of pre-functionalized quinoxaline (B1680401) precursors. A notable early example is the reaction of methyl 2-amino-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate (B1210297) with amyl nitrite (B80452). nih.gov This approach utilized a diazotization-cyclization sequence to form the fused triazole ring. While groundbreaking at the time, these methods often employed strong acids and nitrating agents, which could be challenging to handle and posed environmental concerns. nih.gov
| Starting Material | Reagents | Solvents | Key Features | Ref |
| Methyl 2-amino-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate | Amyl nitrite, 2,2,2-trichloroacetic acid | Dioxane/diethyl ether | Diazotization of an amino group on a quinoxaline precursor followed by intramolecular cyclization. | nih.gov |
Multi-Step Approaches via Triazole Intermediates
More recent, yet still considered classical, methodologies involve a multi-step process that begins with the formation of a triazole intermediate, which is then subjected to a subsequent cyclization to form the quinoxaline ring. nih.govmdpi.com A common strategy in this category starts with the reaction of substituted 2-nitrophenyl azides with active methylene (B1212753) compounds like diethyl oxalacetate (B90230) or ethyl benzoyl pyruvate. nih.gov This step forms a 1-(2-nitrophenyl)-1,2,3-triazole derivative. The nitro group is then reduced to an amine, which undergoes spontaneous or induced intramolecular cyclization to yield the nih.govnih.govbohrium.comtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold. mdpi.com While this approach offers more flexibility in introducing substituents on the triazole ring, it is a linear synthesis that can be lengthy and may result in the formation of byproducts. nih.gov
| Triazole Precursor Starting Materials | Reagents for Cyclization | Key Features | Ref |
| 1-(2-nitrophenyl)-1,2,3-triazole derivatives | Catalytic hydrogenation (e.g., Pd/C, H2) | Formation of the triazole ring first, followed by reduction of a nitro group and subsequent intramolecular cycloamidation to form the quinoxaline ring system. | nih.govmdpi.com |
Advanced and Sustainable Synthetic Strategies for thenih.govnih.govbohrium.comTriazolo[1,5-a]quinoxaline Core
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of complex heterocyclic systems. For the nih.govnih.govbohrium.comtriazolo[1,5-a]quinoxaline core, this has led to the emergence of elegant tandem reaction sequences.
Tandem Reaction Sequences
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a powerful strategy in modern organic synthesis. These approaches often lead to a rapid increase in molecular complexity from simple starting materials.
A highly effective and now widely adopted strategy for the synthesis of nih.govnih.govbohrium.comtriazolo[1,5-a]quinoxalines involves a tandem sequence of an azide-alkyne cycloaddition (AAC) followed by an intramolecular C-N bond formation. nih.govacs.org This approach typically utilizes N-(2-haloaryl)propiolamides and an azide (B81097) source, such as sodium azide. nih.govacs.org The reaction is often catalyzed by a copper(I) species, which facilitates both the [3+2] cycloaddition to form the triazole ring and the subsequent intramolecular Ullmann-type C-N coupling to construct the quinoxaline ring. nih.govacs.org This methodology is valued for its operational simplicity and efficiency. nih.govacs.org
| Starting Materials | Catalyst System | Solvents | Key Features | Ref |
| N-(2-haloaryl)propiolamides, Sodium Azide | Copper(I) salt (e.g., CuI) | Various organic solvents | A one-pot process combining a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an intramolecular Ullmann-type C-N coupling. | nih.govacs.org |
More recent advancements have also seen the development of photoredox-catalyzed [3+2] cyclization reactions between quinoxalinones and hypervalent iodine(III) reagents, offering an alternative modern route to this important heterocyclic system. nih.govacs.org These advanced and sustainable methods continue to broaden the accessibility and derivatization of the nih.govnih.govbohrium.comtriazolo[1,5-a]quinoxaline scaffold for various applications.
Photoredox-Catalyzed Cyclization Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems under mild conditions. An efficient synthesis of rsc.orgresearchgate.netnih.govtriazolo-[1,5-a]quinoxalin-4(5H)-ones has been achieved through a [3 + 2] cyclization reaction. rsc.orgnih.govacs.org This method utilizes quinoxalinones and hypervalent iodine(III) reagents, demonstrating good tolerance for a range of substrates and affording the products in moderate to good yields. rsc.orgnih.govacs.org This renewed interest in innovative synthetic procedures for this scaffold highlights the potential of photoredox catalysis. frontiersin.orgnih.gov While this specific example leads to the quinoxalinone, the underlying principles of photoredox-mediated cyclization could potentially be adapted for the synthesis of the corresponding 4-amine derivative, for instance, by using an appropriately substituted quinoxaline precursor.
Metal-Free and Organocatalyzed Methodologies
The development of metal-free and organocatalyzed synthetic routes is a significant goal in modern organic chemistry to avoid residual metal contamination in final products, particularly for pharmaceutical applications. A simple and metal-free protocol has been described for the synthesis of rsc.orgresearchgate.netnih.govtriazolo[1,5-a]quinoline-3-carboxamides. This two-step strategy involves an initial organocatalyzed reaction between β-keto amides and o-carbonyl phenylazides, followed by a base-mediated cyclization. nih.gov Diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as the organocatalyst, and the reactions proceed in good to excellent yields for a variety of substrates. nih.gov
Furthermore, a metal-free approach for the synthesis of polysubstituted triazoloquinoxalines has been developed using alkynols as key building blocks. researchgate.net This strategy relies on a non-catalyzed Huisgen cycloaddition at room temperature. researchgate.net Additionally, a one-pot metal-free synthesis of rsc.orgresearchgate.netnih.govtriazolo[1,5-a]quinoxalines has been achieved through a sequential Ugi-3CR/alkyne-azide cycloaddition reaction. researchgate.net These methods showcase the feasibility of constructing the triazoloquinoxaline core without the need for transition metal catalysts.
Green Chemistry Approaches in Scaffold Construction
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. A "refreshed" synthesis of the rsc.orgresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, which incorporates eco-compatible catalysts and reaction conditions. frontiersin.orgnih.gov This approach focuses on sustainable derivatization at both the endocyclic amide nitrogen and an ester functionality. frontiersin.orgrsc.org
The synthesis begins with substituted 2-nitro anilines, which are converted to the corresponding 2-nitro azides using the less toxic reagents tert-butyl nitrite and trimethylsilyl (B98337) azide. nih.gov The subsequent cycloaddition step is optimized for efficiency. nih.gov The final conversion to the rsc.orgresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold is achieved through nitro group reduction and spontaneous cyclization using a hydrogen gas generator with a sustainable palladium on alumina (B75360) catalyst. nih.gov This method avoids harsh reagents and minimizes waste, aligning with the principles of green chemistry. frontiersin.orgnih.govrsc.org
Strategies for Derivatization and Scaffold Diversification
The biological activity of the rsc.orgresearchgate.netnih.govtriazolo[1,5-a]quinoxaline scaffold can be fine-tuned through derivatization. The following sections explore strategies for functionalization at various positions of the molecule.
Functionalization at the Amine Moiety (Position 4)
While direct functionalization of the 4-amino group of rsc.orgresearchgate.netnih.govTriazolo[1,5-a]quinoxalin-4-amine is not extensively detailed in the provided context, analogous reactions on the amide nitrogen of rsc.orgresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones provide valuable insights. For instance, N-methylation of the quinoxalinone has been achieved using greener reagents like dimethyl carbonate, which serves as both a solvent and an electrophile. nih.gov N-benzylation has also been successfully performed. frontiersin.org
Furthermore, in the context of rsc.orgresearchgate.netfrontiersin.orgtriazolo[4,3-a]quinoxalines, the substitution of a chlorine atom at position 4 with various amines is a common strategy to introduce diversity at this position. rsc.org This nucleophilic aromatic substitution is often facilitated by microwave assistance. rsc.org Such a strategy could be envisioned for a precursor to rsc.orgresearchgate.netnih.govTriazolo[1,5-a]quinoxalin-4-amine, where a suitable leaving group at position 4 is displaced by an amine.
Substituent Introduction on the Triazole Ring
The triazole ring offers opportunities for substitution, which can significantly impact the molecule's properties. In the synthesis of rsc.orgresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones, the derivatization of an ester moiety on the triazole ring has been explored. frontiersin.org A direct amidation reaction on a methyl 4-oxo-4,5-dihydro- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]quinoxaline-3-carboxylate has been shown to be effective with various amines, including aliphatic primary and secondary amines, under ultrasound irradiation without a catalyst. frontiersin.orgnih.gov For less reactive anilines, the use of a catalyst such as dichlorobis(cyclopentadienyl)zirconium (Cp2ZrCl2) was necessary to achieve good yields. frontiersin.orgnih.gov Simple alkaline hydrolysis of the ester group can also provide the corresponding carboxylic acid, which serves as a handle for further functionalization. frontiersin.orgnih.gov
Substituent Introduction on the Quinoxaline Ring System
Introducing substituents onto the quinoxaline ring system is a key strategy for modulating the biological activity of the scaffold. In the synthesis of the rsc.orgresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core, the initial choice of substituted 2-nitroanilines allows for the incorporation of various groups onto the quinoxaline portion of the final molecule. nih.gov This approach has been used to generate derivatives with different substituents on the phenyl ring. nih.gov
For the related rsc.orgresearchgate.netfrontiersin.orgtriazolo[4,3-a]quinoxaline scaffold, a synthetic route utilizing aldehydes to induce cyclization allows for the introduction of a range of aryl or alkyl substituents at position 1 of the triazole ring, which is adjacent to the quinoxaline system. rsc.org While this is on a different isomeric scaffold, it highlights a general strategy of incorporating diversity through the choice of cyclization precursors.
Exploring Reaction Scope for Extensive Decoration
The functionalization of the nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]quinoxaline scaffold is crucial for modulating its physicochemical and biological properties. Research has demonstrated that various positions on this tricyclic system can be chemically modified, allowing for extensive decoration. Methodologies have been developed to introduce a diverse range of substituents, thereby exploring the chemical space around this privileged core. These derivatization strategies often target the endocyclic amide nitrogen, the ester functionality, or various positions on the aromatic rings. nih.govnih.gov
One prominent strategy involves a tandem azide-alkyne cycloaddition followed by an Ullmann C-N coupling process. This approach allows for the exploration of different alkyl and aryl substituents on the alkyne moieties, as well as the introduction of both electron-donating and electron-withdrawing groups on the 1-(2-iodoaryl) ring, showcasing a broad reaction scope. frontiersin.org
Another versatile method for scaffold decoration utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, starting from tetrazolo[1,5-a]quinoxalines. nih.govbeilstein-journals.org This reaction's scope has been extended by using various substituted quinoxalines and a range of alkynes, leading to a library of 1,2,3-triazole-substituted quinoxalines. nih.govresearchgate.net The compatibility of diverse aliphatic and aromatic alkynes has been investigated, demonstrating the method's robustness for introducing varied functional groups. researchgate.net
Furthermore, derivatization can be achieved on the pre-formed nih.govfrontiersin.orgresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one core. nih.govnih.gov An extensive derivatization campaign has been successfully performed at both the endocyclic amide nitrogen (N-5) and the ester functionality at C-3. nih.govnih.gov For instance, the amide nitrogen can be alkylated or benzylated, while the ester can be hydrolyzed and subsequently coupled to form amides. nih.govfrontiersin.org
Recent advancements include photoredox-catalyzed [3+2] cyclization reactions between quinoxalinones and hypervalent iodine(III) reagents. nih.govacs.org This method has been shown to tolerate a range of quinoxalinones and hypervalent iodine(III) reagents, providing access to structurally diverse nih.govfrontiersin.orgresearchgate.nettriazolo-[1,5-a]quinoxalin-4(5H)-ones in moderate to good yields. acs.org
The introduction of an amino group at the C-4 position, to form the titular nih.govfrontiersin.orgresearchgate.netTriazolo[1,5-a]quinoxalin-4-amine and its derivatives, represents a key decorative step. This is often achieved by first synthesizing a 4-chloro- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline intermediate, which can then be reacted with various amines. iau.ir For example, stirring the 4-chloro derivatives with amines like morpholine (B109124) or pyrrolidine (B122466) in ethanol (B145695) at room temperature affords the corresponding 4-amino- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.ir Research has also focused on introducing other specific substituents, such as fluorine and trifluoromethyl groups at the 7-position, benzyl (B1604629) groups at the 5-position, and aroyl substituents at the 3-position, to study their effect on biological receptor affinity. researchgate.net
The following tables detail the scope of these reactions, showing the variety of substituents that can be introduced onto the core scaffold.
Table 1: Decoration of the nih.govfrontiersin.orgresearchgate.netTriazolo[1,5-a]quinoxalin-4(5H)-one Scaffold via N-Alkylation
This table illustrates the scope of the alkylation reaction at the N-5 position of the core scaffold.
| Entry | Alkylating Agent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Dimethyl carbonate | K₂CO₃ | 140 | 78 | frontiersin.org |
| 2 | Benzyl bromide | K₂CO₃ | 130 | - | frontiersin.org |
| 3 | Methyl iodide (MeI) | K₂CO₃ | 80 | 15 | nih.govfrontiersin.org |
Table 2: Synthesis of 1,2,3-Triazole-Substituted Quinoxalines via CuAAC Reaction
This table shows the variety of quinoxaline derivatives synthesized from tetrazolo[1,5-a]quinoxalines and an alkyne.
| Entry | Substituent (R¹) on Quinoxaline | Alkyne | Product | Yield (%) | Reference |
| 1 | H | Hexyne | 4-(1-Butyl-1H-1,2,3-triazol-4-yl)quinoxaline | - | nih.gov |
| 2 | 7-Cl | Hexyne | 6-Chloro-4-(1-butyl-1H-1,2,3-triazol-4-yl)quinoxaline | 54 | nih.gov |
| 3 | 7-OMe | Hexyne | 6-Methoxy-4-(1-butyl-1H-1,2,3-triazol-4-yl)quinoxaline | 45 | nih.gov |
| 4 | 7-NO₂ | Hexyne | 6-Nitro-4-(1-butyl-1H-1,2,3-triazol-4-yl)quinoxaline | 35 | nih.gov |
| 5 | H | Phenylacetylene | 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)quinoxaline | 71 | beilstein-journals.org |
| 6 | H | 1-Ethynyl-4-fluorobenzene | 4-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)quinoxaline | 65 | beilstein-journals.org |
Table 3: Synthesis of 4-Amino- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline Derivatives
This table details the synthesis of C-4 amine derivatives from 4-chloro precursors.
| Entry | 4-Chloro Precursor | Amine | Product | Yield (%) | Reference |
| 1 | 4-Chloro- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline | Morpholine | 4-(Morpholin-4-yl)- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline | - | iau.ir |
| 2 | 4-Chloro- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline | Pyrrolidine | 4-(Pyrrolidin-1-yl)- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline | - | iau.ir |
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Quinoxalin 4 Amine Derivatives
Comprehensive Analysis of Substituent Effects on Biological Activity
The biological activity of triazoloquinoxaline derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.
The introduction of aliphatic and aromatic substituents at various positions of the triazoloquinoxaline nucleus has been a common strategy to explore the SAR. For the related nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold, the nature of the substituent at position 1 has been shown to be crucial for activity. For instance, in a series of chalcone (B49325) derivatives bearing the triazolo[4,3-a]quinoxaline moiety, the substitution pattern on the terminal aromatic ring significantly influenced their anticancer activity.
While direct data for nih.govnih.govnih.govTriazolo[1,5-a]quinoxalin-4-amine is scarce, studies on the isomeric nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold have shown that substituents at position 1 play a critical role in determining biological activity. For example, in a series of anticancer agents, the presence of an aromatic ring at this position was found to be important for their mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II. The planarity of the aromatic system is thought to facilitate insertion between DNA base pairs.
In the context of antimicrobial activity, derivatization of the amino group at position 4 with various aliphatic and aromatic moieties could be a promising avenue for future research. The introduction of bulky or flexible side chains could modulate the compound's interaction with bacterial or fungal targets.
| Position of Substitution | Substituent Type | Observed/Inferred Impact on Biological Activity (based on related scaffolds) |
|---|---|---|
| Position 1 (Triazole Ring) | Aromatic | Often crucial for DNA intercalation and anticancer activity in isomeric systems. |
| Position 1 (Triazole Ring) | Aliphatic | May influence solubility and pharmacokinetic properties. |
| Position 4 (Amino Group) | Aromatic | Potential for π-π stacking interactions with biological targets. |
| Position 4 (Amino Group) | Aliphatic | Can modulate lipophilicity and membrane permeability. |
Halogenation of the quinoxaline (B1680401) ring system is a well-established strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds. Halogens can influence a molecule's lipophilicity, metabolic stability, and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic properties.
It is plausible that the introduction of halogens at positions 7, 8, or 9 of the nih.govnih.govnih.govTriazolo[1,5-a]quinoxalin-4-amine scaffold would similarly impact its biological profile. The position of halogenation would likely be a key determinant of the effect, with different isomers exhibiting distinct biological activities.
The electronic nature of substituents on the triazoloquinoxaline core is a critical factor in determining biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic landscape of the molecule, influencing its ability to participate in key interactions with biological macromolecules.
Studies on related nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-one derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group, on the benzofused moiety can be beneficial for affinity towards certain adenosine (B11128) receptors. nih.gov For instance, an 8-chloro-6-nitro substitution resulted in high affinity for the A1 adenosine receptor, while a 6-nitro substitution alone conferred high affinity for the A3 adenosine receptor. nih.gov This suggests that the electronic perturbation caused by these groups is important for receptor recognition.
| Group Type | Examples | Potential Influence on Biological Activity |
|---|---|---|
| Electron-Donating Groups (EDGs) | -OH, -OCH3, -CH3 | May enhance activity in certain contexts (e.g., some anticancer agents) by increasing electron density. |
| Electron-Withdrawing Groups (EWGs) | -NO2, -Cl, -CF3 | Can increase affinity for specific receptors (e.g., adenosine receptors) by altering electronic interactions. |
Elucidation of Structural Requirements for Modulated Biological Response
For triazoloquinoxaline derivatives acting as DNA intercalators, a planar aromatic system is a crucial structural requirement. This planarity allows the molecule to stack between the base pairs of the DNA double helix, leading to the inhibition of DNA replication and transcription, and ultimately to cytotoxic effects in cancer cells.
In the case of receptor antagonists, such as those targeting adenosine receptors, the orientation of substituents in three-dimensional space is vital for fitting into the receptor's binding pocket. The presence of specific hydrogen bond donors and acceptors, as well as hydrophobic moieties, at defined positions is often necessary for high-affinity binding.
While specific structural requirements for nih.govnih.govnih.govTriazolo[1,5-a]quinoxalin-4-amine are yet to be fully elucidated, it is anticipated that the planarity of the core, the nature of the substituent at position 4, and the substitution pattern on the quinoxaline ring will be key determinants of its biological response.
Comparative SAR Analysis with Isomeric and Analogous Triazoloquinoxaline Scaffolds
A comparative analysis of the SAR of nih.govnih.govnih.govTriazolo[1,5-a]quinoxalin-4-amine with its isomeric scaffolds, such as nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline and nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline, can provide valuable insights into the role of the triazole ring's nitrogen atom positions.
The nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline scaffold, with its unique arrangement of three contiguous nitrogen atoms, presents a different electronic and steric profile compared to its nih.govnih.govnih.gov-isomers. This could lead to novel biological activities or improved selectivity for certain targets. The 4-amino group in the title compound provides a key point for derivatization and interaction with biological targets, which may differ significantly from the corresponding 4-oxo derivatives or other substituted analogues of the isomeric scaffolds. Further research is needed to fully delineate the comparative SAR of these fascinating heterocyclic systems.
Molecular Mechanisms and Biological Target Interactions Of 1 2 3 Triazolo 1,5 a Quinoxalin 4 Amine Analogs
Investigation of Adenosine (B11128) Receptor Binding and Antagonism
Analogs of the triazoloquinoxaline scaffold have been extensively studied as antagonists for adenosine receptors (ARs), which are a class of G protein-coupled receptors. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3.
Derivatives of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines have demonstrated high potency as antagonists for both A1 and A3 adenosine receptors. nih.gov The introduction of various substituents on the 4-amino moiety and the 2-phenyl ring has been a key strategy in modulating the affinity and selectivity of these compounds. nih.gov
For instance, the compound 8-chloro-2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-acetylamine was rationally designed and found to be a highly potent and selective antagonist for the hA3 receptor versus the hA1 receptor. nih.gov
Table 1: A1 Adenosine Receptor Affinity of Selected Triazoloquinoxaline Analogs
| Compound | Structure | A1 Affinity (Ki, nM) |
|---|---|---|
| 8-chloro-2-phenyl-1,2,4-triazolo[1,5-a]quinoxalin-4-amine | 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivative | Data not specified |
| 8-chloro-2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-acetylamine | 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivative with 4-OCH3 on phenyl and 4-acetylamino group | Data not specified |
Data table based on qualitative descriptions in the source material. Specific Ki values were not provided in the snippet.
While many triazoloquinoxaline analogs show high affinity for A1 and A3 receptors, some have been investigated for their activity at the A2A receptor. The 1,2,4-triazolo[1,5-a]quinoxaline (TQX) scaffold has been explored, and while many derivatives show high A3 affinity, their interaction with A2A receptors is also a key aspect of their selectivity profile. nih.gov
In a study of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, the compound 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione displayed high A3 affinity (Ki = 0.60 nM) and showed strong selectivity against both hA1 and hA2A receptors, with selectivity ratios greater than 16,600. ebi.ac.ukdrugbank.com This indicates that while potent A2A binders were not the primary focus of this particular study, the scaffold can be modified to achieve high selectivity away from the A2A receptor.
The human A3 adenosine receptor (hA3AR) has been a primary target for antagonists based on the triazoloquinoxaline scaffold. nih.gov A number of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives have been designed as hA3AR antagonists. nih.gov One of the most potent and selective hA3 adenosine receptor antagonists reported is 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one. nih.govebi.ac.uk
Modifications to the 1,2,4-triazolo[1,5-a]quinoxaline scaffold have yielded compounds with good hA3 receptor affinity and selectivity. nih.govresearchgate.net For example, introducing different acyl and carboxylate moieties at position 5 of the tricyclic nucleus has produced some interesting compounds. nih.gov Furthermore, replacing the traditional 2-(hetero)aryl moiety with a 2-carboxylate function maintained good hA3 AR binding activity and significantly increased selectivity against the hA1 receptor. nih.govebi.ac.uk
Table 2: A3 Adenosine Receptor Affinity and Selectivity of Selected Triazoloquinoxaline Analogs
| Compound | A3 Affinity (Ki, nM) | Selectivity (hA1/hA3) | Selectivity (hA2A/hA3) |
|---|---|---|---|
| 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione | 0.60 | >16,600 | >16,600 |
| 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one | Potent (specific value not in snippet) | High (specific value not in snippet) | High (specific value not in snippet) |
| 8-chloro-2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-acetylamine | Potent (specific value not in snippet) | High (specific value not in snippet) | Data not specified |
Data table compiled from multiple sources. nih.govebi.ac.ukdrugbank.comnih.govebi.ac.uk
Molecular docking studies have been instrumental in understanding the binding modes of triazoloquinoxaline analogs within the adenosine receptor binding sites. For A3 receptor-ligand interactions, a strong acidic NH proton donor and a C=O proton acceptor at position-4 are important for engaging in hydrogen-bonding interactions with specific sites on the A3 AR. nih.gov
In the case of A2A receptor antagonists, co-crystallization studies of related quinazoline compounds have highlighted key interactions, including hydrogen bonds between the 2-aminoquinazoline ring and amino acid residues such as Asn253 and Glu169. nih.gov These findings for a similar scaffold suggest that hydrogen bonding plays a crucial role in the affinity and orientation of these molecules within the receptor's transmembrane domains.
Exploration of DNA Interaction Mechanisms
The planar aromatic system of the triazoloquinoxaline scaffold makes it a suitable candidate for DNA intercalation. nih.govnih.gov DNA intercalators are compounds that can insert themselves between the base pairs of DNA.
Studies on nih.govnih.govscispace.comtriazolo[4,3-a]quinoxaline derivatives have shown that they can act as DNA intercalators. nih.govnih.gov The design of these molecules often includes a quinoxaline (B1680401) chromophore with a side chain at position-4 that acts as a minor groove binder. nih.gov Molecular docking studies have indicated that the triazoloquinoxaline chromophore is positioned between the DNA bases. nih.gov Furthermore, the presence of basic nitrogen atoms in the structure can serve as cationic centers, enhancing the selectivity and affinity towards DNA. nih.gov
In some studies, certain nih.govnih.govscispace.comtriazolo[4,3-a]quinoxaline derivatives have demonstrated potent DNA intercalation, with binding affinities that are comparable to the well-known intercalating agent doxorubicin. scispace.com
Modulation of Enzyme Activities
Topoisomerase II Inhibition
No specific research findings on the inhibition of topoisomerase II by nih.govnih.govmdpi.comTriazolo[1,5-a]quinoxalin-4-amine analogs are available in the current body of scientific literature.
Computational Chemistry and Molecular Modeling Studies Of 1 2 3 Triazolo 1,5 a Quinoxalin 4 Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.
Prediction of Binding Poses and Orientations
Molecular docking simulations have been effectively employed to investigate the binding modes of triazoloquinoxaline derivatives with various biological targets, such as DNA and specific enzymes. rsc.org These studies predict how the ligand (the triazoloquinoxaline derivative) fits into the binding site of the target macromolecule. For instance, in studies involving jmaterenvironsci.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives designed as DNA intercalators, docking simulations show the planar aromatic system of the compound positioning itself within the hydrophobic pocket of the DNA active site. sci-hub.se The orientation is often stabilized by interactions with key amino acid residues. sci-hub.se
The primary goal is to identify the most stable binding conformation, which is typically the one with the lowest binding free energy (ΔG). sci-hub.se For example, different derivatives within the same class can exhibit varying binding affinities, which are quantified by their calculated binding energies. sci-hub.se These simulations guide the rational design of new derivatives with potentially enhanced activity by optimizing their fit and interactions within the target's binding site. rsc.org
Analysis of Putative Transmembrane Binding Motifs
For targets that are transmembrane proteins, such as G protein-coupled receptors (GPCRs), molecular modeling is crucial for understanding ligand interactions. Studies on jmaterenvironsci.comnih.govnih.govtriazolo[4,3-a]quinoxaline analogues as antagonists for the human A3 adenosine (B11128) receptor (hA3AR), a transmembrane receptor, have been performed to depict their putative transmembrane binding motif. nih.govdrugbank.com By analyzing the three-dimensional structure of the antagonist-receptor models obtained from docking simulations, researchers can explain structure-activity relationships (SAR). nih.govdrugbank.com These models help identify the specific amino acid residues within the transmembrane helices that are crucial for anchoring the ligand, providing insights into the steric and electrostatic requirements for receptor recognition. nih.gov
Elucidation of Hydrogen-Bonding and Hydrophobic Interactions
The stability of the ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking studies provide a detailed map of these interactions.
Hydrogen Bonding: These interactions are critical for the specificity and affinity of a ligand. For example, simulations of a jmaterenvironsci.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative with α-amylase showed a key hydrogen bond forming between the N3 atom of the triazole moiety and the side chain of the amino acid Histidine 201 (His201). nih.gov In another case, the sulfonyl (SO2) group of a different derivative formed a hydrogen bond with Arginine 552 (Arg552) in the active site of α-glucosidase. nih.gov The number and strength of these bonds are often correlated with the biological activity of the compound. sci-hub.se
Hydrophobic Interactions: These interactions involve nonpolar parts of the ligand and the target. The planar, aromatic triazoloquinoxaline core is well-suited for engaging in hydrophobic interactions. In simulations, the triazole and quinoxaline (B1680401) rings often occupy hydrophobic pockets formed by nonpolar amino acid residues. nih.govsci-hub.se For instance, arene-arene interactions were identified between the triazole and quinoxaline phenyl groups with Tryptophan 86 (Trp86). nih.gov Other hydrophobic interactions have been observed with residues such as Lysine, Tyrosine, Histidine, and Leucine. nih.govsci-hub.se The separation of hydrophilic and hydrophobic regions within the crystal structures of some quinoxaline derivatives underscores the importance of these amphiphilic properties in molecular interactions. arkat-usa.org
| Derivative Class | Target | Interacting Amino Acid Residues | Interaction Type | Source |
|---|---|---|---|---|
| jmaterenvironsci.comnih.govnih.govTriazolo[4,3-a]quinoxaline | α-Amylase | His201 | Hydrogen Bond | nih.gov |
| jmaterenvironsci.comnih.govnih.govTriazolo[4,3-a]quinoxaline | α-Glucosidase | Arg552 | Hydrogen Bond | nih.gov |
| jmaterenvironsci.comnih.govnih.govTriazolo[4,3-a]quinoxaline | α-Amylase | Trp86 | Arene-Arene (Hydrophobic) | nih.gov |
| jmaterenvironsci.comnih.govnih.govTriazolo[4,3-a]quinoxaline | DNA | Arginine945, Glycine868 | Hydrogen Bond | sci-hub.se |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
QSAR models are developed using a "training set" of compounds with known biological activities. nih.gov Statistical methods are then used to build a mathematical equation that correlates calculated molecular descriptors with this activity. For triazolo-quinine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. jmaterenvironsci.com These models demonstrated good stability and predictive capability, as indicated by high cross-validated correlation coefficients (Q²) and non-cross-validated correlation coefficients (R²). jmaterenvironsci.com For example, a CoMSIA model yielded a Q² of 0.76 and an R² of 0.95. jmaterenvironsci.com
Once a QSAR model is built and validated, it can be used to predict the activity of new, untested compounds. nih.gov This predictive power is essential for prioritizing the synthesis of novel compounds with potentially higher potency. nih.gov For a series of jmaterenvironsci.comnih.govnih.gov-triazolo[1,5-a]quinoxaline derivatives, a QSAR model was successfully developed to predict their binding affinity to the human A3 adenosine receptor. researchgate.net The robustness of these models is often confirmed through internal (cross-validation) and external validation using a "test set" of molecules not included in the model's development. jmaterenvironsci.com
| QSAR Model | Compound Class | Q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | R²test (External Validation) | Source |
|---|---|---|---|---|---|
| CoMFA | Triazole-quinine conjugates | 0.61 | 0.98 | 0.92 | jmaterenvironsci.com |
| CoMSIA | Triazole-quinine conjugates | 0.76 | 0.95 | 0.85 | jmaterenvironsci.com |
| GA-MLR | jmaterenvironsci.comnih.govnih.govTriazolo[1,5-a]quinoxalines | 0.791 | 0.766 | Not Reported | researchgate.net |
Q & A
Basic: What are the standard synthetic routes for [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine, and how are they optimized for yield and purity?
Answer:
The most common method involves copper-catalyzed tandem reactions. For example, N-(2-haloaryl)propiolamides react with sodium azide under Cu(I) catalysis to form the triazole ring fused with quinoxaline. Key parameters include:
- Catalyst system : CuI in DMF at 100°C achieves cyclization and azide incorporation in one pot .
- Substrate scope : Electron-withdrawing groups on the aryl halide enhance reactivity, while steric hindrance reduces yield.
- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) is used post-synthesis, with ¹H NMR and IR spectroscopy (e.g., characteristic peaks at 758 cm⁻¹ for triazole) confirming purity .
Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Answer:
Discrepancies in NMR data often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The amine group at position 4 can participate in keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize specific tautomers .
- Solvent-dependent shifts : Polar solvents (e.g., D₂O) may protonate the triazole nitrogen, shifting aromatic signals. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
- Advanced techniques : 2D NMR (COSY, HSQC) and computational modeling (DFT) help assign ambiguous peaks .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.0 ppm, broad) confirm the scaffold.
- IR spectroscopy : Peaks at 758 cm⁻¹ (triazole C–N stretch) and 594 cm⁻¹ (quinoxaline ring deformation) are diagnostic .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight within 2 ppm error .
Advanced: How does structural modification of this compound influence anticancer activity?
Answer:
Modifications at positions 3 and 4 significantly affect bioactivity:
- Position 3 : Introducing halogens (Cl, Br) or electron-withdrawing groups enhances cytotoxicity against renal cancer (UO-31 cell line, GP = 81.85% for 6a) .
- Position 4 : Amine substitution with alkyl chains reduces activity, while aryl groups improve membrane permeability but may lower selectivity .
- Fused rings : Thieno-fused derivatives (e.g., thieno[3,2-e]triazolopyrimidines) show higher activity than quinazoline analogs due to improved π-stacking .
Basic: What computational methods are used to predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) is standard for:
- HOMO-LUMO analysis : Predicts charge transfer behavior (e.g., ΔE ≈ 3.2 eV for triazole-quinoxaline hybrids) .
- TDDFT : Models UV-Vis absorption spectra (λmax ≈ 320 nm in ethanol) and fluorescence properties .
- Docking studies : Screens binding affinity to biological targets (e.g., EGFR kinase) using AutoDock Vina .
Advanced: How can one design a one-pot synthesis of this compound with high bond-forming efficiency?
Answer:
A recent protocol uses 1-azido-2-isocyanoarenes as dual-function building blocks:
- Reaction conditions : Cu(I) catalyst, DMF, 80°C, 12 hours.
- Mechanism : Simultaneous azide-alkyne cycloaddition (CuAAC) and cyclization yield the triazoloquinoxaline core with >85% bond-forming efficiency .
- Optimization : Substituents on the isocyano group dictate regioselectivity; electron-deficient aryl groups favor product stability .
Basic: How is the anticancer potential of this compound evaluated in vitro?
Answer:
Standard protocols include:
- NCI-60 screening : Compounds are tested at 10 µM against 60 cancer cell lines. Growth percentage (GP) <50% indicates activity .
- Dose-response assays : IC₅₀ values are calculated for active compounds (e.g., 6a: IC₅₀ = 12 µM against UO-31) .
- Selectivity index (SI) : Compare cytotoxicity to non-cancerous cell lines (e.g., HEK-293) to assess therapeutic window .
Advanced: Why do some this compound derivatives show low activity in NCI screens despite favorable in silico predictions?
Answer:
Key factors include:
- Poor solubility : Hydrophobic substituents (e.g., aryl groups) reduce bioavailability. Introduce sulfonamide or PEG chains to improve solubility .
- Metabolic instability : Amine groups may undergo rapid oxidation. Protect with acetyl or tert-butyloxycarbonyl (Boc) groups .
- Off-target effects : Use transcriptomics (RNA-seq) to identify unintended pathways affected by the compound .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ >500 mg/kg in rodents).
- Storage : Keep in amber vials under argon at –20°C to prevent degradation .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can DFT/TDDFT guide the design of this compound-based fluorescence probes?
Answer:
- Probe design : Attach electron-donating (D) and -accepting (A) groups to the triazole core for D–π–A systems.
- Emission tuning : TDDFT predicts λem via excited-state calculations (e.g., 450 nm for thiophene-substituted derivatives) .
- Sensitivity : Weak interactions (e.g., hydrogen bonding with analytes) are modeled using Natural Bond Orbital (NBO) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
